

An In-depth Technical Guide to 4-Isopropylphenylacetic Acid (CAS 4476-28-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylphenylacetic acid

Cat. No.: B181106

[Get Quote](#)

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Isopropylphenylacetic acid**, a key chemical intermediate. It consolidates critical data on its physicochemical properties, spectroscopic profile, analytical methodologies, and safety protocols to support advanced research and development applications.

Core Compound Identity and Properties

4-Isopropylphenylacetic acid, also known as 2-(4-propan-2-ylphenyl)acetic acid, is a carboxylic acid derivative of cumene.^[1] Its structural features make it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications.

Physicochemical and Computed Data

The fundamental properties of **4-Isopropylphenylacetic acid** are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and analytical method development.

Property	Value	Source
CAS Number	4476-28-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2] [3] [5] [6]
Molecular Weight	178.23 g/mol	[1] [2] [3] [5] [6]
IUPAC Name	2-(4-propan-2-ylphenyl)acetic acid	[1]
Appearance	White to Pale Yellow Solid	[2]
Melting Point	51-52°C	[2]
Boiling Point	170-174 °C (at 14 Torr)	[2]
Density	1.067 ± 0.06 g/cm ³ (Predicted)	[2] [3]
pKa	4.391 (at 25°C)	[2] [3]
Solubility	Slightly soluble in Chloroform and DMSO	[2] [3]
SMILES	CC(C)C1=CC=C(C=C1)CC(=O)O	[1] [6]
InChIKey	RERBQXVRXYCGLTUHFFFAOYSA-N	[1] [6]

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount. This section details the key spectroscopic signatures of **4-Isopropylphenylacetic acid**.

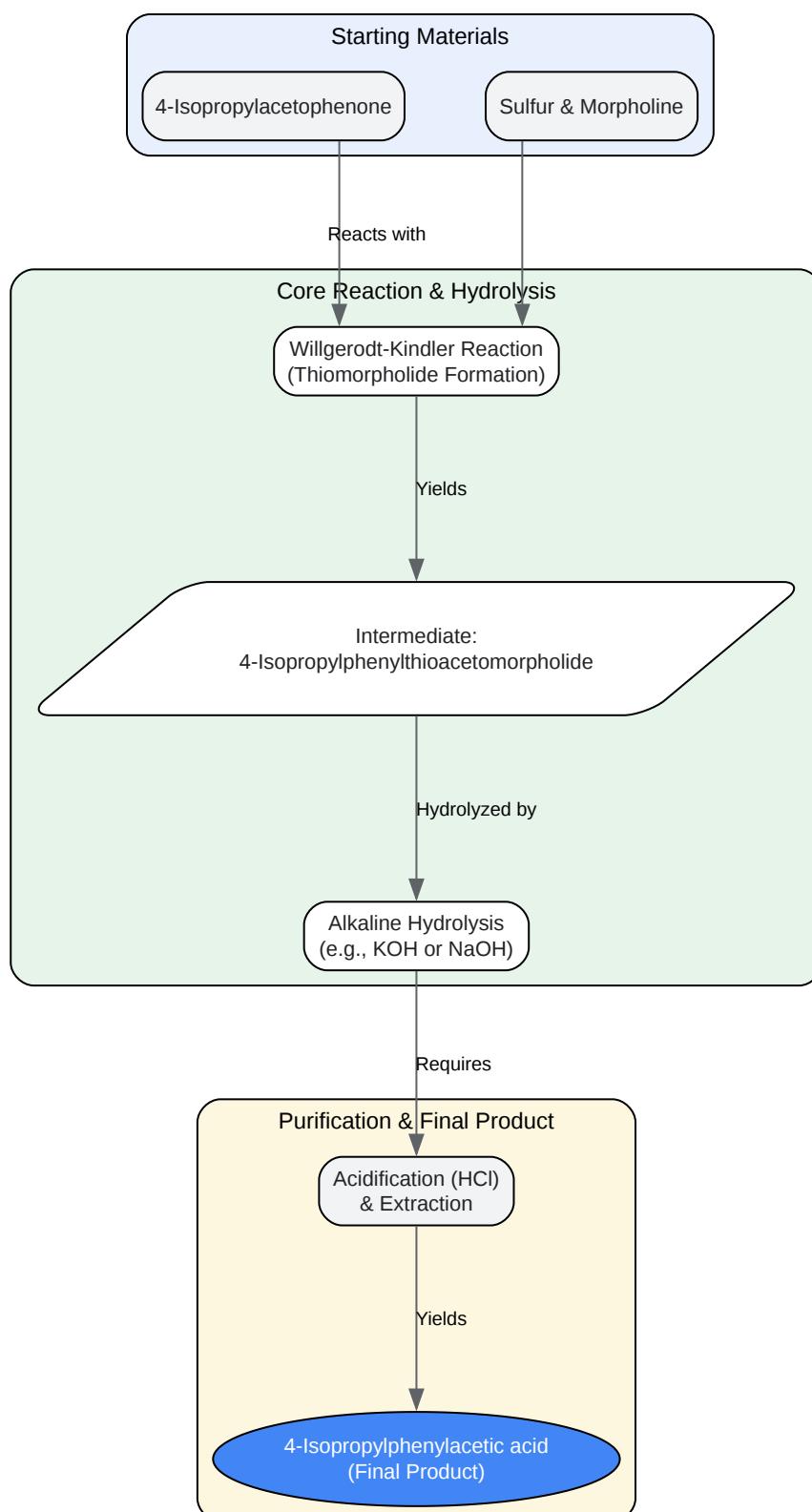
Mass Spectrometry (GC-MS)

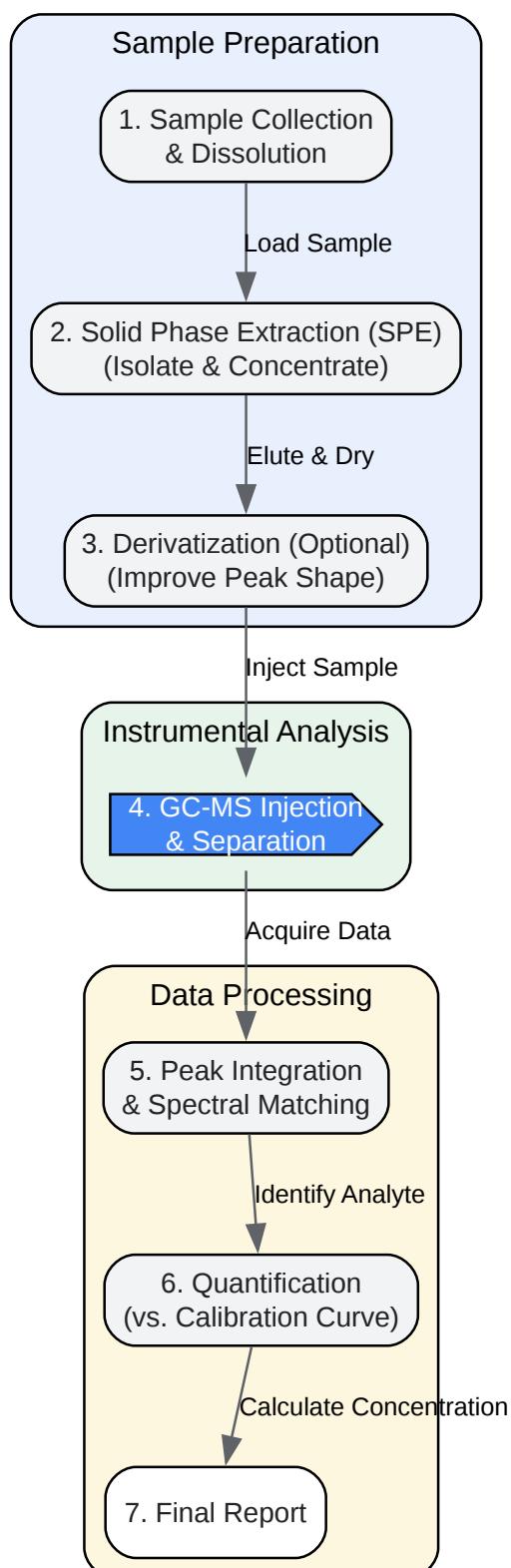
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying and quantifying volatile compounds like **4-Isopropylphenylacetic acid**.[\[7\]](#) In electron ionization (EI) mode, the molecule fragments in a predictable manner. The NIST Mass Spectrometry Data Center reports characteristic peaks at m/z values of 163 and 117, which are crucial for library matching and confirmation of identity.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

- ^1H NMR: The proton NMR spectrum reveals the specific arrangement of hydrogen atoms. Key expected signals would include those for the isopropyl methyl groups (a doublet), the isopropyl methine proton (a multiplet), the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene ring), and the methylene protons of the acetic acid group (a singlet).[1]
- ^{13}C NMR: The carbon NMR spectrum confirms the carbon skeleton. Distinct signals are expected for the isopropyl methyl carbons, the methine carbon, the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.[1]


Infrared (IR) Spectroscopy


IR spectroscopy is used to identify functional groups. The spectrum of **4-Isopropylphenylacetic acid** is characterized by a broad absorption band for the O-H stretch of the carboxylic acid group and a sharp, strong absorption for the C=O (carbonyl) stretch.[1]

Synthesis and Manufacturing Considerations

While multiple synthetic routes to phenylacetic acids exist, a common conceptual pathway involves the modification of a readily available starting material like cumene or a derivative thereof. The Willgerodt-Kindler reaction, for instance, is a known method for converting acetophenones into phenylacetic acids, as demonstrated in the synthesis of the related compound Ibufenac.[8][9]

Below is a generalized workflow illustrating a plausible synthetic approach. The causality behind this pathway lies in creating the acetic acid moiety on the isopropylbenzene backbone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-ISOPROPYLPHENYLACETIC ACID Two Chongqing Chemdad Co. , Ltd
[chemdad.com]
- 3. 4-ISOPROPYLPHENYLACETIC ACID CAS#: 4476-28-2 [m.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropylphenylacetic Acid (CAS 4476-28-2)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181106#4-isopropylphenylacetic-acid-cas-number-4476-28-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com